Product packaging for GsAF-1(Cat. No.:)

GsAF-1

Cat. No.: B1151359
M. Wt: 3707.48 Da
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Natural Product Peptides in Academic Research

Natural product peptides play a crucial role in academic research and drug discovery pipelines. researchgate.netnih.gov Their diverse structures and potent biological activities make them valuable starting points for developing new therapeutics. researchgate.net Compared to linear peptides, cyclic peptides, a class often found in natural products, can exhibit enhanced bioactivity, including improved cell permeability, binding affinity, and stability against degradation. mdpi.comnih.gov Research into these compounds contributes to understanding biological processes and identifying potential drug targets. mdpi.com

Overview of Venom Peptidomics as a Source of Bioactive Compounds

Venom peptidomics, the study of the peptide components within venoms, has emerged as a prolific source of bioactive compounds. nih.govresearchgate.netnih.goveuropa.eu Venoms are complex mixtures of molecules, including peptides, proteins, and enzymes, which have evolved to target key physiological systems in prey and predators, such as the nervous, blood, and muscular systems. nih.govresearchgate.net Animal venoms represent vast natural libraries of molecules with highly refined pharmacological properties. europa.eu Peptidomics, often combined with techniques like mass spectrometry and transcriptomics, allows for the identification and characterization of the diverse array of peptides present in venoms, many of which possess potent and selective activities against ion channels and receptors. nih.govresearchgate.netnih.goveuropa.eu

Contextualization of GsAF-1 within Spider Venom Peptide Research

Spider venoms, in particular, are a rich source of disulfide-rich peptide neurotoxins that modulate the activity of ion channels and receptors in the nervous system. rsc.orgnih.govnih.govmdpi.com These peptides often possess an inhibitor cystine knot (ICK) motif, which provides high levels of stability. nih.govnih.govmdpi.com this compound, also known as β-theraphotoxin-Gr1b, is a peptide toxin originally isolated from the venom of the Chilean rose tarantula (Grammostola rosea), also referred to as Grammostola spatulata. rsc.orgsmartox-biotech.commedchemexpress.commayflowerbio.comlatoxan.comuniprot.org Its discovery and characterization are part of the broader research effort to explore spider venoms for novel bioactive compounds with potential therapeutic applications. rsc.orguq.edu.au this compound is a notable example of a spider venom peptide that targets voltage-gated ion channels. smartox-biotech.commayflowerbio.comlatoxan.com

Properties

Molecular Formula

C160H245N47O41S7

Molecular Weight

3707.48 Da

Appearance

White lyophilized solidPurity rate: > 98%AA sequence: Tyr-Cys2-Gln-Lys-Trp-Leu-Trp-Thr-Cys9-Asp-Ser-Glu-Arg-Lys-Cys15-Cys16-Glu-Asp-Met-Val-Cys21-Arg-Leu-Trp-Cys25-Lys-Lys-Arg-Leu-NH2Disulfide bonds: Cys2-Cys16, Cys9-Cys21, and Cys15-Cys25Length (aa): 29

Origin of Product

United States

Research Findings on Gsaf 1

Isolation from Grammostola Species Venom

This compound was initially isolated from the venom of spiders belonging to the Grammostola genus smartox-biotech.comlatoxan.com.

Identification of Original Source Species (Grammostola rosea, Grammostola spatulata)

The primary source identified for the isolation of this compound is the Chilean rose tarantula, Grammostola rosea smartox-biotech.comlatoxan.comuniprot.org. This species is also known by the name Grammostola spatulata latoxan.comuniprot.org.

Methodologies for Venom Collection and Initial Fractionation

This compound can be obtained through the isolation from Grammostola spatulata venom google.com. Commercial sources for Grammostola spatulata venom are available google.com. A preferred method for isolating the peptides from spider venom involves sequential fractionation using reverse-phase high-pressure liquid chromatography (RP-HPLC) google.com. This process typically utilizes C-8 and C-18 silica (B1680970) supports with a trifluoroacetic acid/acetonitrile (B52724) buffer google.com. A specific C-8 silica support mentioned is Zorbax® Rx C-8 google.com.

In a preferred initial fractionation method, crude venom is applied to a C-8 semi-preparative column google.com. A broad gradient of 0.1% trifluoroacetic acid in acetonitrile buffer, typically 20-50%, is used over a period, such as 30 minutes, with a delay google.com. Detection of eluting components is monitored using ultraviolet spectroscopy at 215 nm, and fractions are collected google.com. Fractions are then lyophilized before further purification or analysis google.com.

Primary Structural Elucidation of this compound

The primary structure of this compound has been determined through methods including amino acid sequencing and disulfide bond mapping google.comlatoxan.com.

Amino Acid Sequence Determination

The amino acid sequence of this compound consists of 29 residues smartox-biotech.comlatoxan.comuniprot.org. The sequence has been confirmed using techniques such as Edman degradation and mass spectrometry analysis smartox-biotech.comgoogle.com.

The reported amino acid sequence for this compound is Tyr-Cys-Gln-Lys-Trp-Leu-Trp-Thr-Cys-Asp-Ser-Glu-Arg-Lys-Cys-Cys-Glu-Asp-Met-Val-Cys-Arg-Leu-Trp-Cys-Lys-Lys-Arg-Leu-NH2 medchemexpress.com.

Disulfide Bond Connectivity Mapping

This compound contains three disulfide bridges latoxan.comlatoxan.commedchemexpress.com. These disulfide bonds are crucial for the peptide's structure and function latoxan.commedchemexpress.comsb-peptide.com. The disulfide bond connectivity in this compound has been mapped as Cys2-Cys16, Cys9-Cys21, and Cys15-Cys25 smartox-biotech.commedchemexpress.com. The presence of three disulfide linkages is supported by mass spectrometry data showing a specific mass shift after thiol reduction google.com.

Structural Classification of this compound

This compound is classified as a peptide toxin smartox-biotech.commedchemexpress.com. It is a 29-amino acid peptide with three disulfide bridges latoxan.comlatoxan.commedchemexpress.com. Spider venom peptides, including this compound, often adopt a structural motif known as the inhibitor cystine knot (ICK) rsc.orguts.edu.aufrontiersin.org. This motif is characterized by an antiparallel β-sheet stabilized by a cystine knot formed by disulfide bonds uts.edu.aunih.gov. The ICK motif provides high levels of chemical, thermal, and biological stability to these toxins rsc.org. This compound belongs to the NaSpTx-3 family of peptide toxins that target voltage-gated sodium channels frontiersin.org.

Assignment to the Inhibitory Cysteine Knot (ICK) Motif Family

This compound is assigned to the Inhibitory Cysteine Knot (ICK) motif family. nih.govmdpi.comnih.govrsc.orguts.edu.aufrontiersin.orgresearchgate.netfrontiersin.orguq.edu.au The ICK motif is a common structural fold found in many disulfide-rich peptides, particularly those isolated from venomous animals like spiders. rsc.orgresearchgate.netfrontiersin.orguq.edu.au This motif is characterized by a specific arrangement of disulfide bonds that creates a stable, knotted structure. researchgate.netfrontiersin.orguq.edu.au In peptides with the ICK motif, three disulfide bonds are typically organized in a CysI-CysIV, CysII-CysV, CysIII-CysVI connectivity pattern. mdpi.comfrontiersin.orguq.edu.au This structure provides exceptional stability to the peptide against extremes of pH, temperature, organic solvents, and proteases. rsc.orgresearchgate.netuq.edu.au this compound contains three disulfide bonds, consistent with the defining feature of the ICK motif. latoxan.commedchemexpress.com

Classification within Relevant Toxin Families (e.g., NaSpTx-3 family)

This compound is classified within relevant toxin families based on its sequence similarity and pharmacological activity. It is considered a member of the NaSpTx-3 family of spider toxins. nih.govmdpi.commdpi.comnih.gov The NaSpTx families are classifications of spider venom peptides that act on voltage-gated sodium channels. mdpi.com NaSpTx family 3 peptides are typically 29–32 amino acid residues long and contain three disulfide bonds forming an ICK motif. mdpi.comnih.gov These peptides often act as gating modifiers, interacting with the voltage-sensor region of Nav channels. uts.edu.au

This compound (β-TRTX-Gr1b) is listed among numerous other family 3 toxins known to possess potent activity on Nav1.7, a voltage-gated sodium channel subtype that is a significant target for analgesic research. nih.govnih.gov Other members of this family include Protoxin-II (ProTx-II) and Phrixotoxin-I. nih.gov Despite sharing the ICK motif and being classified within the same family, the potency and selectivity of these toxins can differ. uts.edu.au For instance, while this compound and ProTx-II both target Nav1.7, their potency can vary significantly despite having considerable sequence identity. uts.edu.au

Research has detailed the effects of this compound on various voltage-gated sodium channel isoforms. The following table summarizes some of the reported IC50 values for this compound against different Nav channel subtypes and hERG1: smartox-biotech.comlatoxan.commedchemexpress.com

Channel SubtypeIC50 (µM)
Nav1.10.4, 0.36
Nav1.20.6
Nav1.31.3, 1.28
Nav1.40.3, 0.33
Nav1.61.2
Nav1.70.04
hERG14.8

This compound has also been shown to inhibit NaChBac, a bacterial voltage-gated sodium channel, by affecting its voltage-dependent gating. frontiersin.orgnih.govresearchgate.net Studies comparing the effects of this compound on Nav1.7 and NaChBac indicate that this compound blocks peak sodium currents in both channels. nih.govresearchgate.net While this compound induced small shifts in the voltage dependence of inactivation in NaChBac, it caused a greater inhibition of peak currents and a shallower steady-state inactivation curve in Nav1.7. nih.gov

Chemical Synthesis and Analog Development of Gsaf 1

Strategies for De Novo Chemical Synthesis

De novo chemical synthesis is a method employed to produce GsAF-1 and related peptides. smartox-biotech.commedchemexpress.com This process involves the step-wise assembly of the amino acid chain. While chemical synthesis is a viable route, it can sometimes involve complex refolding steps, particularly for peptides with multiple disulfide bonds like this compound, potentially resulting in lower refolding yields. tandfonline.com

One reported chemical synthesis and characterization of this compound, which contains three disulfide bonds, was presented at the American Peptide Symposium. medchemexpress.comumn.edumedchemexpress.com Chemical synthesis allows for precise control over the amino acid sequence and the introduction of modifications, which is valuable for structure-activity relationship studies. mdpi.com

Recombinant Expression Approaches for this compound and Analogs

Recombinant expression offers an alternative, often more cost-effective and convenient, method for obtaining peptide toxins compared to isolation from natural sources or purely chemical synthesis. tandfonline.com Recombinant production methods, adapted from similar spider toxins, have shown promise for scalable synthesis of this compound.

Approaches for recombinant expression of spider venom peptides with disulfide bonds, similar to this compound, often utilize expression systems like Escherichia coli. tandfonline.com Specifically, the SHuffle™ E. coli strain is noted as being more conducive to the formation of disulfide bonds compared to other expression strains. tandfonline.com

A recombinant form of Beta-theraphotoxin-Gr1b (this compound) from Grammostola rosea has been expressed in yeast. cusabio.com Another study details the use of E. coli SHuffle™ for the expression of a GsAF II mutant (YC1), a peptide similar to this compound in having three disulfide bonds. tandfonline.com This involved constructing a vector (pET-GS-YC1), transforming it into the SHuffle™ strain, and expressing the protein using auto-induction medium. tandfonline.com Purification steps included using a GST column, followed by digestion with SUMO protease (ULP1) to remove the tag, and further purification by RP-HPLC and ultrafiltration. tandfonline.com This method yielded a purified recombinant peptide with confirmed disulfide bonds and characterized activity. tandfonline.com

Recombinant expression in systems like E. coli, yeast, or baculovirus can be used for producing Beta-theraphotoxin-Gr1b. mybiosource.com

Design and Synthesis of this compound Analogs and Chimeric Constructs

The design and synthesis of analogs and chimeric constructs of this compound are crucial for understanding the relationship between its structure and its activity on ion channels. tandfonline.com By modifying the amino acid sequence or creating chimeric peptides that combine parts of this compound with other peptides, researchers can investigate which regions and residues are critical for target binding and modulation.

Studies involving chimeric constructs have been used to investigate the interaction of spider toxins, including GsAF-I and GsAF-II, with ion channels. researchgate.netnih.gov For example, chimeric approaches using KV1.7/CaV3.3 constructs have been employed to study the binding of peptide toxins to voltage-sensing domains of calcium channels. researchgate.netnih.gov Analogous chimeric studies with KV2.1/CaV3.1 have indicated that GsAF-I and GsAF-II may exert their inhibitory actions predominantly through interaction with specific domains. researchgate.netnih.gov

The synthesis of chimeric toxins and peptides with amino acid substitutions or modifications to regions like the C-terminus has been reported to investigate their activity and selectivity against sodium channels like Naᵥ1.7. tandfonline.com These studies can reveal the importance of specific regions, such as the flexible tail region, in determining the potency and selectivity of the peptide for different Naᵥ channels. tandfonline.com

Data from studies on analogs and chimeras contribute to a deeper understanding of the molecular mechanisms by which this compound interacts with its targets and can guide the development of peptides with altered or improved properties.

Molecular and Cellular Pharmacology of Gsaf 1

Modulation of Voltage-Gated Sodium Channels (NaV)

GsAF-1 is known to block voltage-gated sodium channels. smartox-biotech.com Its effects have been studied across several NaV channel isoforms, demonstrating varying degrees of potency. smartox-biotech.commayflowerbio.comlatoxan.commedchemexpress.comuniprot.org

Specificity and Potency Profiles Across NaV Isoforms (e.g., NaV1.1, NaV1.2, NaV1.3, NaV1.4, NaV1.6, NaV1.7)

This compound has been reported to block several tetrodotoxin-sensitive NaV channel isoforms. smartox-biotech.commayflowerbio.comlatoxan.comuniprot.org The toxin inhibits NaV1.1, NaV1.2, NaV1.3, NaV1.4, NaV1.6, and NaV1.7 with distinct potencies, measured by their respective IC50 values. smartox-biotech.commayflowerbio.comlatoxan.commedchemexpress.comuniprot.org

NaV IsoformIC50 (µM)
NaV1.10.4 / 0.36 smartox-biotech.commedchemexpress.comuniprot.org
NaV1.20.6 smartox-biotech.commayflowerbio.comlatoxan.commedchemexpress.comuniprot.org
NaV1.31.3 / 1.28 smartox-biotech.commayflowerbio.comlatoxan.commedchemexpress.comuniprot.org
NaV1.40.3 / 0.33 smartox-biotech.commayflowerbio.comlatoxan.commedchemexpress.comuniprot.org
NaV1.61.2 smartox-biotech.commayflowerbio.comlatoxan.commedchemexpress.comuniprot.org
NaV1.70.04 / 0.04 smartox-biotech.commayflowerbio.comlatoxan.commedchemexpress.comuniprot.org

GsAF-I does not inhibit NaV1.5 channels at concentrations up to 200 µM. latoxan.comuniprot.org NaV1.7 appears to be the most potently inhibited isoform among those tested. smartox-biotech.commayflowerbio.comlatoxan.commedchemexpress.comuniprot.org

Effects on NaV Gating Properties (e.g., Voltage Dependence of Activation and Inactivation)

Beyond pore block, this compound also affects the gating properties of NaV channels. At higher concentrations, the toxin can modify channel gating by shifting the voltage dependence of activation to more positive potentials. smartox-biotech.com This suggests that a stronger depolarization is required to open the channel in the presence of this compound. Studies on NaV1.7 suggest that GsAF-I may interact with the domain IV voltage-sensing domain (DIV-VSD), potentially trapping the channel in a resting state. researchgate.netnih.gov

Interactions with Bacterial Voltage-Gated Sodium Channels (e.g., NaChBac)

GsAF-I has been shown to effectively inhibit currents mediated by the bacterial voltage-gated sodium channel NaChBac. nih.govnih.govresearchgate.net This inhibition may occur by affecting the voltage-dependent gating of the channel. nih.gov Specifically, GsAF-I has been reported to block Na+ conductance through NaChBac. researchgate.net Studies comparing the effects of GsAF-I on NaV1.7 and NaChBac indicate that GsAF-I inhibited the peak current of both channels, albeit with different potencies (e.g., 0.8 µM GsAF-I inhibited NaV1.7 by ~50%, while 1.6 µM was needed for ~50% inhibition of NaChBac). researchgate.net Gating analysis showed that GsAF-I positively shifted the conductance-voltage (G-V) and steady-state inactivation relationships of NaChBac. nih.gov

Modulation of Other Ion Channels by this compound

In addition to its effects on NaV channels, this compound has also been investigated for its activity on other ion channels, including potassium and calcium channels. smartox-biotech.commayflowerbio.comlatoxan.com

Effects on Human Ether-à-go-go Related Gene (hERG1) Potassium Channels

This compound has been reported to block the hERG1 isoform of potassium channels. smartox-biotech.commayflowerbio.comlatoxan.commedchemexpress.com The IC50 value for this compound block of hERG1 is approximately 4.8 µM. smartox-biotech.commayflowerbio.comlatoxan.commedchemexpress.com While it affects hERG1, GsAF-I does not inhibit other tested potassium channels, such as Kv1.1, Kv1.4, Kv11.2, and Kv11.3, at concentrations up to 200 µM. latoxan.comuniprot.org

Interactions with Voltage-Gated Calcium Channels (CaV, e.g., CaV3.1, CaV3.3)

Research suggests that some NaV-active gating modifier peptides, including GsAF-I, can interact with voltage-gated calcium channels, specifically the CaV3 subfamily (T-type calcium channels). nih.govbiorxiv.orgelifesciences.org Studies using chimeric channels have indicated that GsAF-I may exert inhibitory actions predominantly through interaction with domain III of CaV3.1 (CaV3.1DIII). nih.govbiorxiv.orgelifesciences.org While the potent NaV1.7 inhibitor Pn3a shows selectivity for CaV3.3, analogous chimeric approaches suggest GsAF-I interacts with CaV3.1. nih.govbiorxiv.orgelifesciences.org

Investigation of Specificity Against Other Ion Channel Subtypes (e.g., Kv1.1, Kv1.4, Kv11.2, Kv11.3)

Research into the molecular and cellular pharmacology of this compound, a peptide toxin isolated from the venom of the Chilean rose tarantula (Grammostola rosea), has included investigations into its specificity against a range of voltage-gated ion channels. While this compound has demonstrated inhibitory effects on several voltage-gated sodium channel isoforms (NaV1.1, NaV1.2, NaV1.3, NaV1.4, NaV1.6, and NaV1.7) and the hERG1 (Kv11.1) potassium channel, studies have also specifically examined its activity against other potassium channel subtypes, including Kv1.1, Kv1.4, Kv11.2, and Kv11.3. latoxan.comsmartox-biotech.comuniprot.org

Based on available research, this compound exhibits a notable lack of significant inhibitory effect on Kv1.1 (KCNA1), Kv1.4 (KCNA4), Kv11.2 (KCNH6), and Kv11.3 (KCNH7) potassium channels. latoxan.comuniprot.org Electrophysiological characterization has shown that this compound does not inhibit these specific channel subtypes at concentrations well above those that are effective against its targeted sodium and hERG1 channels. latoxan.comsmartox-biotech.comuniprot.org Reported half-maximal inhibitory concentration (IC50) values for this compound against Kv1.1, Kv1.4, Kv11.2, and Kv11.3 are all greater than 200 µM. latoxan.comuniprot.org This indicates a substantial degree of selectivity of this compound away from these particular Kv channel subtypes.

The lack of significant activity on Kv1.1 and Kv1.4 is further supported by studies characterizing the effects of Grammostola rosea venom peptides on Shaker-related potassium channels, which include Kv1.1 and Kv1.4. smartox-biotech.com These studies found no effects on these channels at concentrations considerably higher than the IC50 values observed for this compound's inhibition of sodium channels and hERG1. smartox-biotech.com

The following table summarizes the reported IC50 values for this compound against the specified potassium channel subtypes:

Ion Channel SubtypeGene NameIC50 (µM)
Kv1.1KCNA1> 200 latoxan.comuniprot.org
Kv1.4KCNA4> 200 latoxan.comuniprot.org
Kv11.2KCNH6> 200 latoxan.comuniprot.org
Kv11.3KCNH7> 200 latoxan.comuniprot.org

These findings highlight the differential activity of this compound across voltage-gated ion channel families and subtypes, demonstrating a preference for certain sodium channels and hERG1 while showing minimal interaction with Kv1.1, Kv1.4, Kv11.2, and Kv11.3 under the tested conditions.

Compound and Protein Identifiers

NameTypeIdentifierNotes
This compoundPeptideUniProt: P61408PubChem CID not available for this peptide. latoxan.comuniprot.org
Kv1.1ProteinUniProt: P16388PubChem CID not applicable for proteins.
Kv1.4ProteinUniProt: P39007PubChem CID not applicable for proteins.
Kv11.2ProteinUniProt: Q9YXR5PubChem CID not applicable for proteins.
Kv11.3ProteinUniProt: Q9YXR8PubChem CID not applicable for proteins.

Mechanistic Insights into Gsaf 1 Action

Identification of GsAF-1 Binding Sites on Ion Channels

Research indicates that this compound functions as a voltage-sensing domain (VSD)-binding toxin. VSDs are crucial components of voltage-gated ion channels responsible for sensing changes in membrane potential and initiating conformational changes that lead to channel opening or closing.

This compound is categorized as a site 4 toxin, a class of toxins known to interact with the VSDs of voltage-gated ion channels. Specifically, it has been shown to bind to the VSD of domain II (DII-VSD) in mammalian NaV channels. Studies comparing the effects of GsAF-I on different channels also suggest potential interactions with other VSDs, such as the domain IV VSD (DIV-VSD) in NaV1.7 channels, although the nature of this interaction may differ from that of other toxins.

Site 4 toxins, including GsAF-I, are understood to interact with the extracellular loops and helices within the VSDs, particularly the S3-S4 loop. While direct, detailed experimental evidence specifically mapping the interaction of this compound to residues within the S3-S4 loop of mammalian NaV channels is less prominent in the provided results compared to studies on other toxins like κ-LhTx-1 or JZTx-14, its classification as a site 4 toxin and functional similarities imply that the S3-S4 loop region is a critical component of its binding site within the VSD. For instance, studies on the bacterial sodium channel NaChBac, which is used as a model for eukaryotic NaV channels, have shown that site 4 toxins interact with the S3-S4 loop region to impede voltage-sensor activation.

Elucidation of Gating Modifier Mechanisms

As a gating modifier toxin, this compound alters the voltage-dependent transitions of ion channels, thereby modulating their open or closed states latoxan.comnih.gov.

A key mechanism by which this compound affects channel gating is by trapping the voltage sensor in a specific conformational state. This compound acts as a gating modifier that traps the deactivated voltage sensor, a mechanism similar to that of other mammalian NaV site 4 toxins. This trapping effect leads to a shift in the voltage dependence of channel activation towards more positive potentials latoxan.com. Furthermore, GsAF-I has been observed to induce shifts in the voltage dependence of inactivation, suggesting it also influences the inactivation process of the channels it targets. The mechanism can involve trapping the voltage sensor of domain II of site 4 in an inward, closed configuration, as described for related toxins.

Biophysical Determinants of Interaction

The interaction of this compound with ion channels is influenced by biophysical factors, including the properties of the toxin and the surrounding lipid environment. This compound, being a peptide toxin with a specific three-dimensional structure stabilized by disulfide bonds, possesses surface properties that mediate its interaction with the channel protein and the cell membrane uni-freiburg.denih.gov. Studies on gating modifier toxins, including those structurally related to GsAF-I, have highlighted the importance of interactions with the lipid bilayer. GsAF-I has shown preferential binding to anionic lipid vesicles compared to zwitterionic ones, indicating that electrostatic interactions with negatively charged lipids in the membrane can play a role in its association with the channel. This membrane interaction can be an initial step in the toxin's mechanism of action, facilitating its access to the VSD binding site.

Summary of this compound Activity on Voltage-Gated Ion Channels (IC50 values)

This compound has demonstrated inhibitory activity against several voltage-gated sodium channel isoforms and the hERG1 potassium channel. The following table summarizes reported IC50 values:

Channel IsoformIC50 (µM)Source
NaV1.10.4, 0.36 latoxan.comchem960.com
NaV1.20.6 latoxan.comchem960.com
NaV1.31.3, 1.28 latoxan.comchem960.com
NaV1.40.3 latoxan.comchem960.com
NaV1.61.2 latoxan.comchem960.com
NaV1.70.04 latoxan.comchem960.com
hERG14.8 latoxan.comchem960.com

Note: Some variability in reported IC50 values may exist across different studies.

Role of Lipid Partitioning in Membrane Association and Channel Inhibition

Lipid partitioning plays a significant role in the membrane association of voltage-sensor toxins, including those structurally related to this compound nih.govmdpi.com. These toxins often possess a hydrophobic region on their surface that facilitates their interaction with the lipid bilayer of the cell membrane scielo.brmdpi.com. This membrane association is crucial for positioning the toxin to interact with its target channel researchgate.netuq.edu.au.

Studies on related gating-modifier toxins have shown a correlation between membrane binding affinity and potency in inhibiting voltage-gated sodium channels researchgate.net. The lipid membrane can act as an anchor, orienting the toxin for optimal interaction with the channel's voltage-sensing domain uq.edu.au. While the NMR structures for GsAF-I and GsAF-II have not been solved, modeling suggests they share similar structures with other ICK toxins like PaTx-1, which are known to interact with membranes nih.govresearchgate.net.

Research indicates that the strength of lipid partitioning can correlate with the degree of channel inhibition nih.gov. For instance, a study observed a positive correlation between the lipid partitioning strength of several tarantula toxins, including GsAF-I, and their inhibition of Caᵥ3.1 channels, suggesting a key role for membrane partitioning in their activity nih.gov.

Data on the partition coefficients (Kp) of various toxins, including GsAF-I, have been reported, indicating their affinity for lipid membranes mdpi.com. These coefficients are measured in specific lipid systems, such as large unilamellar vesicles (LUVs) composed of POPC/POPG (1:1), and provide a quantitative measure of how readily the toxin associates with the lipid bilayer mdpi.com.

ToxinLipid SystemKp (× 103·M−1)
GsAF-IPOPC/POPG (1:1) LUVs137 mdpi.com
ProTx-IIPOPC/POPG (1:1) LUVs181 mdpi.com
PaTx-1POPC/POPG (1:1) LUVs110 mdpi.com
GsAF-IIPOPC/POPG (1:1) LUVs18 mdpi.com
GxTx-1EPOPC/POPG (1:1) LUVs20 mdpi.com
ProTx-IPOPC/POPG (1:1) LUVs199 mdpi.com
HanatoxinPOPC/POPG (1:1) LUVs87 mdpi.com
SGTx1POPC/POPG (1:1) LUVs62 mdpi.com

Electrostatic Interactions in Toxin-Channel Binding

The association between gating-modifier toxins and ion channels relies on both electrostatic forces and hydrophobic interactions nih.gov. While lipid partitioning is influenced by hydrophobic regions, electrostatic interactions are mediated by charged residues on the toxin surface and the phospholipid headgroups of the membrane, as well as charged residues on the channel protein itself scielo.brtandfonline.com.

Gating-modifier toxins, including those related to this compound, often have a "functional interface" that interacts with the voltage sensor domains of ion channels researchgate.net. This interface typically contains both hydrophobic and charged residues scielo.brtandfonline.com. The charged residues can contribute to the toxin's orientation and binding affinity through electrostatic interactions with the charged headgroups of membrane lipids and complementary charged residues on the channel protein scielo.brtandfonline.com.

Studies on related toxins like ProTx-II, which shares structural similarities with this compound, have indicated that electrostatic interactions contribute to their mechanism of action smartox-biotech.com. High extracellular concentrations of ions like Ba²⁺, which can screen or bind to surface charges, have been shown to affect the activity of these toxins, supporting the role of electrostatic interactions in toxin-channel binding smartox-biotech.com.

Furthermore, mutagenesis studies on toxins and channel proteins have identified specific charged residues that are critical for toxin binding and activity nih.govtandfonline.com. For example, acidic residues in the voltage sensor domains of calcium channels have been found to be important for the binding of gating-modifier toxins nih.gov. Similarly, altering positively charged residues in related spider venom peptides has been shown to impact their potency and selectivity for sodium channels, highlighting the contribution of electrostatic interactions to the binding interface tandfonline.com.

Biological Activities of Gsaf 1 in Preclinical Models

Investigation of Analgesic Properties in Non-Human In Vivo Models

Studies in non-human in vivo models, specifically rodents, have investigated the analgesic properties of GsAF-1 across different pain modalities. rsc.orggoogle.com

Assessment in Rodent Models of Thermal, Chemical, and Mechanical Pain

Intrathecal administration of this compound has been reported to induce analgesia in rodent models sensitive to thermal, chemical, and mechanical pain stimuli. rsc.orggoogle.com These pain tests evaluate activity against the phasic stimulation of thermal or mechanical nociceptors, reflecting the activation of A- and polymodal C-fiber afferents. google.com

Characterization of Non-Opioid Receptor-Mediated Analgesia

The analgesic effect of this compound in rodent pain models is mediated by a mechanism that does not involve opioid receptors. rsc.orggoogle.com This indicates a distinct mode of action compared to traditional opioid analgesics.

Broader Neuromodulatory Effects in Model Organisms

Beyond its analgesic properties, this compound has demonstrated broader neuromodulatory effects, particularly concerning neuronal excitability and its influence on specific neural components. frontiersin.org

Effects on Neuronal Excitability and Action Potential Generation

This compound has been shown to inhibit voltage-gated sodium channels, which are crucial for action potential generation and propagation in excitable cells. smartox-biotech.comnih.gov Specifically, this compound blocks several voltage-gated sodium channel isoforms, including Naᵥ1.1, Naᵥ1.2, Naᵥ1.3, Naᵥ1.4, Naᵥ1.6, and Naᵥ1.7, with varying potencies (IC₅₀ values). latoxan.comsmartox-biotech.com It has been noted that Naᵥ1.7 is particularly important in setting the threshold for action potential generation in nociceptive neurons due to its ramp currents. rsc.org

Electrophysiological studies have characterized the effects of this compound on these channels. For instance, this compound has been shown to inhibit sodium currents in human dorsal root ganglion (DRG) neurons. pnas.orgpnas.org In experiments examining sodium current components, this compound (at 30 nM) in the presence of a Naᵥ1.8 inhibitor left some sodium current unblocked, particularly during the first action potential. pnas.orgpnas.org

The inhibitory effects of this compound on various voltage-gated sodium channel isoforms are summarized in the table below:

Voltage-Gated Sodium Channel IsoformIC₅₀ Value (µM)Source
Naᵥ1.10.4 latoxan.comsmartox-biotech.com
Naᵥ1.20.6 latoxan.comsmartox-biotech.com
Naᵥ1.31.3 latoxan.comsmartox-biotech.com
Naᵥ1.40.3 latoxan.comsmartox-biotech.com
Naᵥ1.61.2 latoxan.comsmartox-biotech.com
Naᵥ1.70.04 latoxan.comsmartox-biotech.com

This compound has also been reported to block the hERG1 potassium channel isoform with an IC₅₀ value of 4.8 µM. latoxan.comsmartox-biotech.com It does not inhibit Naᵥ1.5 or several other potassium channels (Kv1.1, Kv1.4, Kv11.2, Kv11.3) at concentrations up to 200 µM. latoxan.comsmartox-biotech.comuniprot.org

Advanced Methodologies for Gsaf 1 Research

Electrophysiological Techniques for Functional Characterization

Electrophysiological assays are fundamental to understanding how GsAF-1 modulates the activity of ion channels. smartox-biotech.com These techniques enable the direct measurement of ion currents flowing through cell membranes, providing insights into the toxin's effects on channel function.

Whole-cell patch clamp and two-electrode voltage clamp (TEVC) are powerful electrophysiological techniques used to study the effects of compounds like this compound on ion channels. nih.govnih.govaragen.com In the whole-cell patch clamp configuration, a micropipette forms a high-resistance seal with the cell membrane, which is then ruptured to allow electrical access to the entire cell. plymsea.ac.ukprotocols.io This allows for the clamping of the cell's membrane potential at a set value and the recording of the total ionic current across the entire cell membrane. This technique is invaluable for studying how this compound affects native ion channels in various cell types or channels expressed in cell lines. aragen.com

The two-electrode voltage clamp is particularly well-suited for studying ion channels expressed in large cells, such as Xenopus laevis oocytes. nih.govresearchgate.net This method utilizes two separate electrodes: one to measure the membrane potential and another to inject the current necessary to hold the potential at a desired level. researchgate.net Researchers can express specific ion channel subtypes in these oocytes and then apply this compound to characterize its inhibitory effects and determine key parameters like the half-maximal inhibitory concentration (IC₅₀). For instance, this compound has been shown to block several voltage-gated sodium channel isoforms (Naᵥ1.1, Naᵥ1.2, Naᵥ1.3, Naᵥ1.4, Naᵥ1.6, and Naᵥ1.7) and the hERG potassium channel, with distinct IC₅₀ values for each, as determined by such electrophysiological recordings. smartox-biotech.com

Table 1: Reported IC₅₀ Values of this compound on Various Voltage-Gated Ion Channels

Ion Channel Subtype IC₅₀ (µM)
Naᵥ1.1 0.4
Naᵥ1.2 0.6
Naᵥ1.3 1.3
Naᵥ1.4 0.3
Naᵥ1.6 1.2
Naᵥ1.7 0.04
hERG1 4.8

Data sourced from electrophysiological studies. smartox-biotech.com

Voltage-gated ion channels possess voltage-sensing domains that undergo conformational changes in response to changes in membrane potential, leading to the opening or closing of the channel pore. These movements of charged amino acid residues within the membrane's electric field generate small electrical currents known as gating currents. elifesciences.org Gating current analysis allows for the direct study of the movement of these voltage sensors.

At higher concentrations, this compound has been observed to modify the gating of Na⁺ channels by shifting their activation to more positive potentials. smartox-biotech.com Gating current analysis can be employed to investigate the molecular mechanism behind this effect. By measuring gating currents in the absence and presence of this compound, researchers can determine if the toxin directly hinders the movement of the channel's voltage sensors, thereby providing a more detailed understanding of its mode of action beyond simple pore block. elifesciences.orgnih.gov

Chromatographic and Spectroscopic Methods for Peptide Analysis

The accurate functional and structural analysis of this compound is contingent upon the purity and validated identity of the peptide. Chromatographic and spectroscopic methods are essential for achieving this.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and purity analysis of peptides like this compound. nih.govnih.gov In HPLC, a sample is passed through a column packed with a stationary phase under high pressure. The separation of components is based on their differential interactions with the stationary phase. nih.gov

Reversed-phase HPLC (RP-HPLC) is commonly used for peptide purification. In this method, a non-polar stationary phase is used with a polar mobile phase. Peptides are eluted by a gradient of increasing organic solvent concentration, with more hydrophobic peptides being retained longer on the column. Following synthesis or extraction from natural sources, HPLC is used to isolate this compound from byproducts and other contaminants. u-szeged.hu The purity of the final product is then assessed by analytical HPLC, where a pure sample should ideally yield a single, sharp peak in the chromatogram. nih.gov

Mass spectrometry (MS) is an indispensable tool for confirming the identity of peptides by providing precise measurements of their molecular weight. nih.govlcms.cz Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to generate ions from the peptide sample, which are then separated based on their mass-to-charge ratio. The measured molecular weight of this compound can be compared to its theoretically calculated mass based on its amino acid sequence to confirm its identity. lcms.cz

Furthermore, tandem mass spectrometry (MS/MS) is employed for sequence validation. nih.gov In this technique, the peptide ions are fragmented, and the masses of the resulting fragments are measured. This fragmentation pattern provides information about the amino acid sequence, allowing for its confirmation and ensuring the correct peptide has been synthesized or isolated. nih.govnih.gov Studies characterizing this compound have utilized mass spectrometry to confirm its sequence. smartox-biotech.com

Table 2: Analytical Techniques for this compound Characterization

Technique Purpose Key Information Obtained
HPLC Purification & Purity Assessment Separation from contaminants; assessment of sample homogeneity.
MS Molecular Weight & Sequence Validation Confirmation of peptide identity; validation of amino acid sequence.
NMR Three-Dimensional Structure Determination Atomic-resolution 3D structure; information on peptide folding and disulfide bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the three-dimensional structure of proteins and peptides in solution at atomic resolution. nih.govnih.gov This method relies on the magnetic properties of atomic nuclei. For structural studies of peptides like this compound, multidimensional NMR experiments are performed on isotopically labeled (¹³C, ¹⁵N) samples. core.ac.uk

These experiments provide information on the distances between specific atoms within the peptide and the torsion angles of the peptide backbone. nih.govresearchgate.net This collection of structural restraints is then used in computational algorithms to calculate a family of structures consistent with the experimental data, yielding a detailed 3D model of the peptide. rsc.org Determining the three-dimensional structure of this compound, including the specific connectivity of its three disulfide bonds, is crucial for understanding its structure-function relationships and how it interacts with the binding sites on ion channels. medchemexpress.com

Computational and Molecular Modeling Approaches

Advanced computational methods are pivotal in elucidating the structural and functional characteristics of peptide toxins like this compound. These in silico techniques provide a framework for predicting the three-dimensional structure of the toxin and simulating its dynamic interactions with target ion channels at an atomic level. Such approaches are instrumental in understanding the molecular basis of toxin potency and selectivity, guiding further experimental studies.

Homology Modeling and In Silico Structure Prediction

In the absence of an experimentally determined structure from methods like X-ray crystallography or NMR spectroscopy, homology modeling presents a viable approach to generate a three-dimensional model of this compound. nih.govnih.gov This computational technique is predicated on the principle that proteins with similar amino acid sequences are likely to share a similar tertiary structure. nih.gov The process commences with identifying a suitable template structure—a protein with a known three-dimensional conformation and significant sequence identity to this compound—by searching protein structure databases. nih.govyasara.org

Table 1: Key Steps in Homology Modeling of this compound

StepDescription
Template Recognition and Selection Searching the Protein Data Bank (PDB) for proteins with high sequence similarity to this compound to serve as a structural template.
Sequence Alignment Aligning the amino acid sequence of this compound with that of the chosen template to identify conserved and variable regions.
Model Building Constructing the 3D model of this compound based on the aligned template structure, including the modeling of non-conserved loops.
Model Refinement and Validation Optimizing the geometry of the model and evaluating its quality using tools like Ramachandran plots to ensure stereochemical feasibility. scientificarchives.comnih.gov

Molecular Dynamics Simulations of Toxin-Channel Interactions

Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the dynamic behavior of this compound and its interaction with target ion channels over time. nih.govresearchgate.net These simulations solve Newton's equations of motion for the atoms in the system, providing insights into the conformational changes, binding energetics, and key molecular interactions that govern the toxin-channel complex. nih.govfrontiersin.org

To simulate the interaction between this compound and a voltage-gated sodium channel, a system is constructed that typically includes the this compound molecule (either from an experimental structure or a homology model), the ion channel embedded in a lipid bilayer to mimic the cell membrane, and surrounding water and ions to replicate the physiological environment. frontiersin.org The simulation reveals how the toxin approaches and binds to the channel, identifying the specific amino acid residues involved in the interaction. nih.gov

These simulations can elucidate the mechanism by which this compound blocks the ion pore or modifies the gating of the channel. nih.govnih.gov By calculating the binding free energy between the toxin and the channel, researchers can gain a quantitative understanding of the affinity of the interaction. Furthermore, MD simulations can be used to predict the effects of specific mutations in either the toxin or the channel on their interaction, providing valuable information for the design of novel therapeutic agents with improved specificity and potency. nih.gov

Table 2: Parameters Investigated in Molecular Dynamics Simulations of this compound-Channel Interactions

ParameterSignificance
Root Mean Square Deviation (RMSD) Measures the average deviation of the protein backbone atoms over time, indicating the stability of the this compound-channel complex. nih.gov
Binding Free Energy Quantifies the strength of the interaction between this compound and the ion channel, providing insights into binding affinity.
Intermolecular Hydrogen Bonds Identifies specific hydrogen bonding interactions between this compound and the channel, which are crucial for the stability of the complex. nih.gov
Conformational Changes Reveals changes in the structure of both the toxin and the channel upon binding, which can explain the mechanism of action.

Future Directions and Translational Research Perspectives

Comprehensive Elucidation of GsAF-1 Biophysical Interaction Mechanisms

Understanding the precise biophysical mechanisms by which this compound interacts with its target ion channels is crucial for fully appreciating its pharmacological effects and guiding the development of related compounds. Research has shown that this compound blocks several voltage-gated sodium channel isoforms, including NaV1.1, NaV1.2, NaV1.3, NaV1.4, NaV1.6, and NaV1.7, with varying potencies. It also blocks the hERG1 potassium channel latoxan.comnih.govuni-freiburg.denih.gov.

This compound is characterized as a gating modifier toxin. Studies indicate that it can shift the activation of NaV channels to more positive potentials at higher concentrations latoxan.com. Its interaction with the S3-S4 loop region of bacterial NaChBac channels has been shown to impede voltage-sensor activation, suggesting a similar mechanism on mammalian NaV channels disprot.orgmedchemexpress.com. Furthermore, this compound has been implicated in interacting with domain III of CaV3.1 channels chem960.com.

Future research should aim to provide a more detailed picture of these interactions. Techniques such as cryo-electron microscopy and X-ray crystallography could provide high-resolution structural information of this compound bound to its target channels, revealing the exact binding sites and conformational changes induced by toxin binding. Electrophysiological studies, including voltage-clamp fluorometry and gating current measurements, can offer deeper insights into how this compound affects voltage sensor movement and channel pore opening and closing.

Comparative studies with other gating modifier toxins, particularly those from spider venoms like ProTx-II, which shares significant sequence identity with this compound latoxan.com, can help delineate common and distinct interaction mechanisms and identify residues critical for subtype selectivity. Given the observed "target promiscuity" among some tarantula venom peptides latoxan.com, a comprehensive analysis of this compound's interactions across a wider panel of ion channels and their subtypes using standardized methodologies would be valuable.

The following table summarizes reported IC₅₀ values for this compound on various ion channels:

Ion Channel SubtypeIC₅₀ (µM)Reference
NaV1.10.4, 0.36 latoxan.comnih.govuni-freiburg.denih.gov
NaV1.20.6 latoxan.comnih.govuni-freiburg.denih.gov
NaV1.31.3, 1.28 latoxan.comnih.govuni-freiburg.denih.gov
NaV1.40.3, 0.33 latoxan.comnih.govuni-freiburg.denih.gov
NaV1.61.2 latoxan.comnih.govuni-freiburg.denih.gov
NaV1.70.04 latoxan.comnih.govuni-freiburg.denih.gov
hERG14.8, 4.7 latoxan.comnih.govuni-freiburg.denih.gov
NaV1.5>200 nih.govlatoxan.com
Kv1.1>200 nih.govlatoxan.com
Kv1.4>200 nih.govlatoxan.com
Kv11.2>200 nih.govlatoxan.com
Kv11.3>200 nih.govlatoxan.com

Note: Some variations in reported IC₅₀ values may exist across different studies and experimental conditions.

Exploration of this compound Analogs for Enhanced Specificity and Efficacy

The potential therapeutic utility of venom peptides like this compound is often limited by off-target effects due to interactions with multiple ion channel subtypes. For instance, while NaV1.7 is a promising target for pain relief, inhibiting other NaV subtypes (e.g., NaV1.5 in the heart or NaV1.6 in motor neurons) can lead to undesirable side effects latoxan.com.

Given that this compound shows potent activity against NaV1.7 latoxan.comnih.govuni-freiburg.denih.gov and has shown analgesic properties in animal models without confounding side-effects despite sequence similarity to ProTx-II latoxan.com, there is significant interest in developing this compound analogs with improved selectivity and efficacy for specific NaV subtypes, particularly NaV1.7.

Future research should focus on structure-activity relationship (SAR) studies to identify the key amino acid residues and structural motifs in this compound responsible for its interaction with different ion channel subtypes. Rational design and synthesis of this compound analogs with targeted modifications can then be pursued. This could involve alanine (B10760859) scanning mutagenesis, peptide truncation, or incorporating non-natural amino acids to probe the contribution of specific residues to potency and selectivity.

Comparing the structure and activity of this compound with other related spider toxins, such as ProTx-II and GsAF-II (another peptide from Grammostola rosea venom with different reported targets) latoxan.comusp.br, can provide valuable insights for analog design. High-throughput screening of analog libraries against panels of ion channels will be essential to identify candidates with enhanced specificity for desired targets like NaV1.7 while minimizing activity on off-targets.

This compound as a Molecular Probe for Ion Channel Research

This compound's ability to selectively block or modulate specific ion channel subtypes makes it a valuable molecular probe for studying the physiological roles of these channels in complex biological systems. Its use in research is already evident, for example, in studies dissecting the contributions of different NaV subtypes to neuronal firing in dorsal root ganglion (DRG) neurons. By applying this compound in combination with inhibitors of other NaV subtypes, researchers can isolate and study the current mediated by this compound-sensitive channels like NaV1.7.

Future research can leverage this compound as a tool to investigate the functional significance of specific NaV and hERG1 channel subtypes in various tissues and physiological processes. This could include using this compound in electrophysiological recordings in primary neurons or cardiomyocytes, in calcium imaging studies, or in behavioral assays to understand the role of targeted channels in excitability, signaling, and behavior.

Furthermore, this compound or fluorescently labeled this compound could be used in binding studies to quantify the density and distribution of its target channels in different cell types or subcellular compartments. This is analogous to how other toxins are used as molecular probes for channel localization and quantification. While Pn3a has been highlighted as a molecular probe for CaV3.3 chem960.com, this compound's distinct target profile positions it as a valuable probe for NaV and hERG1 channels.

Developing modified versions of this compound, such as biotinylated or fluorescently tagged derivatives that retain biological activity, would expand its utility as a molecular probe for pull-down assays, imaging studies, and flow cytometry to study channel expression, trafficking, and protein interactions.

Investigation of Endogenous Regulatory Pathways Modulating Venom Peptide Activity

While this compound is an exogenous peptide from spider venom, understanding how its activity is modulated in a biological context can provide insights into endogenous regulatory pathways that govern ion channel function. The concept of "target promiscuity and heterogeneous effects" observed with tarantula venom peptides latoxan.com suggests that the cellular environment and the specific physiological state of the ion channel can influence toxin interaction.

Future research could explore how factors such as membrane lipid composition, accessory channel subunits, post-translational modifications of channels, and the presence of endogenous signaling molecules affect this compound binding and activity. While this doesn't directly investigate endogenous pathways that modulate this compound within the spider, it examines how endogenous cellular components in a target organism influence the peptide's effects.

Studies could investigate if endogenous proteins or lipids in the cell membrane compete with or enhance this compound binding to its target channels. Similarly, examining the impact of different splice variants of ion channels or their association with auxiliary subunits on this compound sensitivity could reveal aspects of endogenous modulation.

Furthermore, exploring whether cellular signaling pathways, such as those activated by G protein-coupled receptors or kinases, can alter the conformation or availability of this compound target channels and thus influence this compound efficacy would be insightful. This line of research, while using this compound as a tool, can indirectly shed light on the complex endogenous mechanisms that regulate ion channel function and pharmacological responsiveness.

By understanding the factors that influence this compound activity in a biological setting, researchers can gain a deeper appreciation for the dynamic regulation of ion channels and potentially identify novel endogenous pathways that could be targeted for therapeutic intervention.

Q & A

Q. What structural features of GsAF-1 are critical for its ion channel modulation?

this compound is a 29-amino acid peptide toxin with three disulfide bonds (Cys residues at positions 2-9, 15-20, and 21-25) that stabilize its tertiary structure, enabling selective interaction with voltage-gated sodium channels (Naᵥ1.1–Naᵥ1.7 and HERG1). Structural integrity is essential for function; disruptions in disulfide bonding via reducing agents (e.g., DTT) can abolish activity. Circular dichroism and NMR studies are recommended to validate structural stability during experimental workflows .

Q. What experimental models are appropriate for evaluating this compound's analgesic efficacy?

Preclinical models include:

  • Inflammatory pain : Carrageenan-induced paw edema in rodents.
  • Neuropathic pain : Chronic constriction injury (CCI) or spinal nerve ligation models.
  • Cancer pain : Bone cancer models (e.g., sarcoma cell implantation). Electrophysiological assays (patch-clamp) should quantify Naᵥ channel blockade in DRG neurons. Dose-response curves (IC₅₀) and behavioral assays (e.g., von Frey filament testing) are critical for validating efficacy .

Q. How can researchers ensure reproducibility in this compound synthesis and characterization?

  • Synthesis : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry. Verify purity (>95%) via HPLC and mass spectrometry.
  • Characterization : Confirm disulfide bond formation using Ellman’s assay or MALDI-TOF.
  • Storage : Lyophilized powder at -20°C (2-year stability); dissolved aliquots at -80°C (6-month stability). Avoid freeze-thaw cycles .

Q. What literature review strategies are effective for this compound-related research?

Use Google Scholar’s advanced search with Boolean operators:

  • Title-specific : intitle:"this compound" AND ("ion channel" OR "analgesic").
  • Time-bound : Limit results to the last 5 years for recent methodologies.
  • Exclusion : This compound -commercial -patent to filter non-academic content. Cross-reference citations in spider toxin reviews (e.g., Redaelli et al.) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported ion channel subtype selectivity?

Discrepancies may arise from:

  • Expression systems : Compare heterologous systems (HEK293 vs. Xenopus oocytes) for Naᵥ subtype activity.
  • Assay conditions : Control temperature (22–25°C), pH (7.4), and ion concentrations ([Na⁺] = 140 mM).
  • Data normalization : Use internal controls (e.g., tetrodotoxin for Naᵥ specificity). Meta-analyses of published IC₅₀ values can identify methodological biases .

Q. What strategies optimize this compound’s stability in aqueous solutions for long-term assays?

  • Buffers : Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% BSA to prevent adsorption.
  • Additives : Include protease inhibitors (e.g., EDTA, PMSF) and antioxidants (e.g., ascorbic acid).
  • Validation : Circular dichroism at 0, 24, and 48 hours to monitor structural degradation .

Q. How should researchers design dose-escalation studies to minimize off-target effects of this compound?

  • In vitro : Screen for hERG channel inhibition (cardiotoxicity risk) using automated patch-clamp platforms.
  • In vivo : Start with 0.1 mg/kg (IV or intrathecal) in rodents, escalating to 1 mg/kg with continuous ECG monitoring.
  • Control groups : Include vehicle-only and positive controls (e.g., lidocaine) .

Q. What statistical approaches are robust for analyzing this compound’s dual modulation of Naᵥ and HERG channels?

  • Dose-response analysis : Fit data to Hill equation for IC₅₀/EC₅₀ calculations.
  • Two-way ANOVA : Compare channel inhibition across subtypes and concentrations.
  • Time-series modeling : Assess kinetic differences in channel blockade (e.g., use-dependent vs. tonic inhibition) .

Q. How can researchers address variability in this compound’s efficacy across pain models?

  • Model stratification : Segment data by pain etiology (inflammatory vs. neuropathic).
  • Biomarker correlation : Measure cytokine levels (e.g., TNF-α, IL-6) in serum to link efficacy to inflammatory states.
  • Meta-regression : Pool data from multiple studies to identify covariates (e.g., administration route) .

Q. What ethical considerations apply to this compound studies involving animal models?

  • 3Rs compliance : Minimize animal use via power analysis; refine procedures (e.g., non-invasive pain assessment).
  • IACUC approval : Document protocols for humane endpoints (e.g., euthanasia at ≥20% weight loss).
  • Data transparency : Publish negative results to avoid publication bias .

Methodological Guidance

  • Data contradiction analysis : Apply triangulation—compare electrophysiology, behavioral, and molecular data to confirm mechanisms .
  • Advanced search filters : Use site:.edu OR site:.gov for authoritative sources; exclude site:.com .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.